methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Description
Methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a bromine atom at position 4, a trifluoromethyl group at position 3, a cyanomethyl substituent at position 1, and a methyl ester at position 4. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, while the cyanomethyl group introduces electron-withdrawing effects that may influence reactivity .
Properties
IUPAC Name |
methyl 4-bromo-2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3O2/c1-17-7(16)5-4(9)6(8(10,11)12)14-15(5)3-2-13/h3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJWYVZNQBJYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1CC#N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyanomethyl group can be reduced to an amine or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Aminomethyl or formyl derivatives of the pyrazole.
Oxidation: Pyrazole N-oxides.
Scientific Research Applications
Methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and cyanomethyl groups can participate in specific binding interactions with target proteins.
Comparison with Similar Compounds
Substituent Variations at Position 1
The cyanomethyl group at position 1 distinguishes the target compound from analogs with alkyl or aryl substituents:
- Ethyl 4-bromo-3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (4g): Features a 2-(4-methoxyphenyl)-2-oxoethyl group at position 1, resulting in a higher molecular weight and reduced electron-withdrawing effects compared to cyanomethyl. This compound exhibits a melting point of 109–110°C and a yield of 56% .
- Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate: Contains a methyl group at position 1, simplifying synthesis but lacking the cyanomethyl group’s electronic effects. The molecular weight is 233.06 g/mol, significantly lower than the target compound .
Substituent Variations at Position 3
The trifluoromethyl group at position 3 contrasts with phenyl, methyl, or halogenated aryl groups in analogs:
- Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate : Substitutes trifluoromethyl with a phenyl group (C₆H₅), increasing aromaticity but reducing electron-withdrawing effects. The molecular formula is C₁₁H₉BrN₂O₂ (281.11 g/mol) .
- This compound (CAS: 497833-05-3) shares the trifluoromethyl group but differs in solubility profiles .
Variations at Position 5 (Ester Group)
The methyl ester at position 5 is a common feature, but ethyl esters are also prevalent:
Structural and Functional Implications
- Synthetic Accessibility: The cyanomethyl group may require specialized alkylation conditions, whereas methyl or ethyl substituents (e.g., in ) are more straightforward to introduce.
Biological Activity
Methyl 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₀H₈BrF₃N₃O₂
- Molecular Weight : 303.09 g/mol
- CAS Number : 20154-03-4
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound under discussion has been studied for its interactions with various molecular targets and its potential therapeutic applications.
1. Anticancer Activity
Several studies have indicated that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, this compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms that may involve the modulation of cell cycle pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | TBD | Apoptosis induction |
| MDA-MB-231 (Breast) | TBD | Cell cycle arrest |
| HepG2 (Liver) | TBD | Inhibition of metabolic pathways |
2. Anti-inflammatory Properties
The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing new anti-inflammatory drugs.
3. Antimicrobial Activity
Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the bromine and trifluoromethyl groups enhances their interaction with microbial enzymes, potentially leading to effective antimicrobial agents.
Case Studies
A series of case studies have evaluated the biological activity of this compound:
- Study on Anticancer Effects : In vitro studies showed that this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Study : Animal models treated with this compound exhibited reduced swelling and pain in inflammatory conditions, supporting its use as an anti-inflammatory drug.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with key enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor activity linked to pain and inflammation, contributing to its analgesic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
